molecular formula C5H6ClN3O B8571960 4-Chloro-2-imino-6-methylpyrimidin-1(2H)-ol CAS No. 83812-32-2

4-Chloro-2-imino-6-methylpyrimidin-1(2H)-ol

Cat. No. B8571960
CAS RN: 83812-32-2
M. Wt: 159.57 g/mol
InChI Key: VBNFLOFWLGPGJE-UHFFFAOYSA-N
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Patent
US03973016

Procedure details

A mixture of 32 g of 4-chloro-1,2-dihydro-2-imino-6-methyl-1-pyrimidinol, 46 g of thiomorphline, and 200 ml of dimethyl sulfoxide was heated at 100°C in a nitrogen atmosphere for 17 hours. The solvent is removed under high vacuum. The residue is shaken with 5% ammonium hydroxide solution and with chloroform. The chloroform layer is washed with water, dried over sodium sulfate and the solvent removed. Trituration of the residue with ether gives 23 g of a solid mp 208°-210°C. Recrystallization from acetone-methanol gives a white crystalline solid, mp 243°-245°C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]([OH:9])[C:4](=[NH:10])[N:3]=1.[NH:11]1[CH2:16][CH2:15][S:14][CH2:13][CH2:12]1>CS(C)=O>[NH:10]=[C:4]1[N:3]=[C:2]([N:11]2[CH2:16][CH2:15][S:14][CH2:13][CH2:12]2)[CH:7]=[C:6]([CH3:8])[N:5]1[OH:9]

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
ClC1=NC(N(C(=C1)C)O)=N
Name
Quantity
46 g
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The residue is shaken with 5% ammonium hydroxide solution and with chloroform
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under high vacuum
WASH
Type
WASH
Details
The chloroform layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
N=C1N(C(=CC(=N1)N1CCSCC1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.